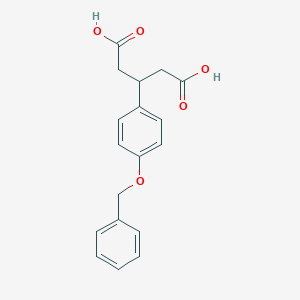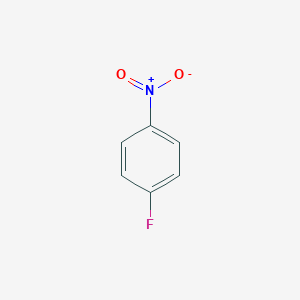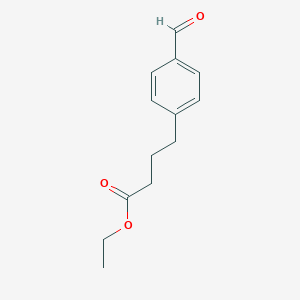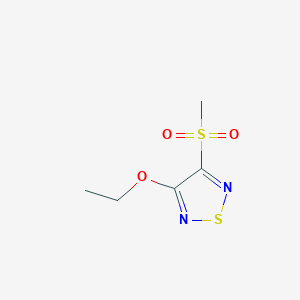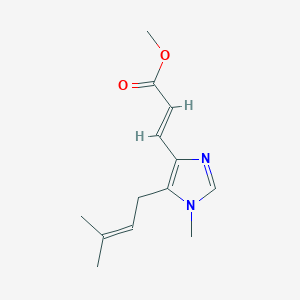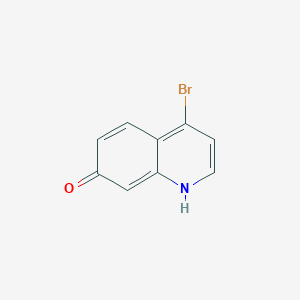
4-Bromoquinolin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromoquinolin-7-ol is a chemical compound with the molecular formula C9H6BrNO . It is commonly used in laboratory chemicals .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been a subject of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . The synthesis of 4-Bromoquinolin-7-ol involves various protocols such as Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of 4-Bromoquinolin-7-ol is C9H6BrNO .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The bromopalladation annulation of 2-alkynyl benzyl azides is one of the methods used for the preparation of bromoisoquinolines .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromoquinolin-7-ol include its molecular weight of 224.05 g/mol . More specific properties such as melting point, boiling point, and density are not provided in the retrieved papers.Aplicaciones Científicas De Investigación
Medicinal Chemistry
Quinolines have become important compounds because of their variety of applications in medicinal chemistry . They are often used as a core template in drug design due to their broad spectrum of bioactivity .
Synthetic Organic Chemistry
Quinolines also play a significant role in synthetic organic chemistry . They are used as building blocks in the synthesis of complex organic molecules.
Industrial Chemistry
In the field of industrial chemistry, quinolines have a variety of applications . They are used in the production of dyes, pharmaceuticals, and agrochemicals.
Green Chemistry
In recent years, there has been a societal expectation for chemists to produce greener and more sustainable chemical processes . Quinolines are involved in these processes, including synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
Biological Activity
Quinolines have been studied for their biological activity . They have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, anticancer, anti-inflammatory, and antiviral properties.
Drug Development
The medicinal potential and pharmacological applications of quinoline motifs are being explored for future drug development . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
Safety and Hazards
Direcciones Futuras
While specific future directions for 4-Bromoquinolin-7-ol are not mentioned in the retrieved papers, quinoline derivatives have a wide range of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . Therefore, the development of greener and more sustainable chemical processes for the synthesis of quinoline derivatives is a potential future direction .
Mecanismo De Acción
Target of Action
Quinoline derivatives, to which 4-bromoquinolin-7-ol belongs, are known to have a wide range of biological and pharmaceutical activities . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Quinoline derivatives are known to influence a variety of pathways, depending on their specific structure and functional groups
Pharmacokinetics
A related compound, 3-bromoquinolin-7-ol, has been reported to have high gi absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor . These properties could potentially impact the bioavailability of the compound.
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, antifungal, anticonvulsant, anti-inflammatory, antiprotozoal, anticholinesterase, and antiviral properties
Action Environment
Environmental factors can influence the action, efficacy, and stability of chemical compounds. For instance, the synthesis of quinoline derivatives has been reported to be influenced by factors such as reaction conditions, catalysts, and solvents . These factors could potentially influence the action and stability of 4-Bromoquinolin-7-ol.
Propiedades
IUPAC Name |
4-bromoquinolin-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-4-11-9-5-6(12)1-2-7(8)9/h1-5,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUKNOKAORMYMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597832 |
Source


|
| Record name | 4-Bromoquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181950-60-7 |
Source


|
| Record name | 4-Bromo-7-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181950-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromoquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


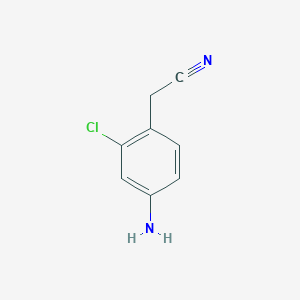
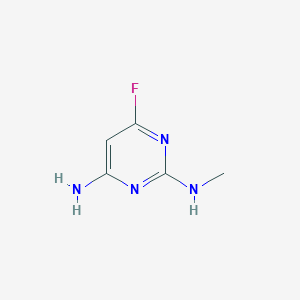

![3-[(2,6-dichlorophenyl)-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)methyl]-2-hydroxy-1H-1,8-naphthyridin-4-one](/img/structure/B70427.png)

